molecular formula C7H6FN3O B6232559 4-azido-2-fluoro-1-methoxybenzene CAS No. 1052264-84-2

4-azido-2-fluoro-1-methoxybenzene

Cat. No.: B6232559
CAS No.: 1052264-84-2
M. Wt: 167.1
InChI Key:
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Description

4-Azido-2-fluoro-1-methoxybenzene is an organic compound with the molecular formula C7H6FN3O It is a derivative of benzene, where the hydrogen atoms are substituted with azido, fluoro, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-azido-2-fluoro-1-methoxybenzene typically involves a multi-step process. One common method starts with the nitration of 2-fluoroanisole to produce 4-nitro-2-fluoroanisole. This intermediate is then reduced to 4-amino-2-fluoroanisole, which undergoes diazotization followed by azidation to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4-Azido-2-fluoro-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Azido-2-fluoro-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-azido-2-fluoro-1-methoxybenzene involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group is highly reactive and can form covalent bonds with other molecules, leading to the formation of new compounds. This reactivity is exploited in click chemistry, where the azido group undergoes cycloaddition reactions with alkynes to form triazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Azido-2-fluoro-1-methoxybenzene is unique due to the combination of the azido, fluoro, and methoxy groups. This combination imparts distinct chemical properties, making it a valuable compound in various fields of research and industry .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-azido-2-fluoro-1-methoxybenzene involves the introduction of an azide group and a fluorine atom onto a methoxybenzene ring.", "Starting Materials": [ "4-methoxyphenol", "sodium azide", "fluorine gas", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium hydroxide", "acetone", "diethyl ether" ], "Reaction": [ "Step 1: Nitration of 4-methoxyphenol with a mixture of sulfuric acid and nitric acid to form 4-nitro-2-methoxyphenol.", "Step 2: Reduction of 4-nitro-2-methoxyphenol with sodium hydroxide and hydrogen gas to form 4-amino-2-methoxyphenol.", "Step 3: Diazotization of 4-amino-2-methoxyphenol with sodium nitrite and hydrochloric acid to form 4-diazo-2-methoxyphenol.", "Step 4: Reaction of 4-diazo-2-methoxyphenol with sodium azide in acetone to form 4-azido-2-methoxyphenol.", "Step 5: Fluorination of 4-azido-2-methoxyphenol with fluorine gas in the presence of a catalyst to form 4-azido-2-fluoro-1-methoxybenzene.", "Step 6: Purification of the product by recrystallization from diethyl ether." ] }

CAS No.

1052264-84-2

Molecular Formula

C7H6FN3O

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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